KIX–KID Interaction Inhibition: 4-Br vs. 4-Cl, 4-F, and 4-I Naphthamide Analogs
In a head-to-head SAR study, N-(4-bromophenyl)-3-hydroxy-2-naphthamide (compound 1e) inhibited the KIX–KID interaction with an IC50 of 9.59 ± 1.35 µM, placing it between the 4-Cl analog (Naphthol AS-E, 1a: 2.90 ± 0.81 µM) and the 4-I analog (1f: 34.5 ± 3.96 µM). The potency rank order was 4-F (1.73 µM) > 4-Cl (2.90 µM) > 4-Br (9.59 µM) > 4-I (34.5 µM), establishing that the bromo derivative provides intermediate KIX–KID inhibition strength that may be advantageous for applications requiring moderated target engagement rather than maximal suppression [1].
| Evidence Dimension | KIX–KID protein–protein interaction inhibition IC50 (µM) |
|---|---|
| Target Compound Data | IC50 = 9.59 ± 1.35 µM (compound 1e, 4-Br) |
| Comparator Or Baseline | 4-Cl (1a): 2.90 ± 0.81 µM; 4-F (1d): 1.73 ± 0.22 µM; 4-I (1f): 34.5 ± 3.96 µM |
| Quantified Difference | 3.3-fold weaker than 4-Cl; 5.5-fold weaker than 4-F; 3.6-fold stronger than 4-I |
| Conditions | In vitro fluorescence polarization-based KIX–KID inhibition assay using recombinant KIX domain of CBP and fluorescein-labeled KID peptide, as reported in Li et al. Bioorg Med Chem 2012 [1]. |
Why This Matters
The differential in KIX–KID inhibition IC50 across halogen congeners means users cannot assume equivalent CREB pathway modulation; the 4-Br compound occupies a defined activity window distinct from both stronger (4-Cl, 4-F) and weaker (4-I) analogs, enabling dose-response tuning in transcriptional regulation studies.
- [1] Li BX, Xiao X, et al. Structure–activity relationship studies of naphthol AS-E and its derivatives as anticancer agents by inhibiting CREB-mediated gene transcription. Table 1. Bioorg Med Chem. 2012;20(23):6811–6820. doi:10.1016/j.bmc.2012.09.056. View Source
